(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane

Description

Properties

IUPAC Name |

[methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si3/c1-11(2)12(13)14-10-19(9,15-17(3,4)5)16-18(6,7)8/h1,10H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMNWQTVWVHXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: Structure, Synthesis, and Applications in Advanced Biomaterials

This guide provides a comprehensive technical overview of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a functionalized organosiloxane with significant potential in the development of advanced biomaterials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, synthesis, and key applications, with a focus on its role in enhancing the performance of ophthalmic devices and drug delivery systems.

Introduction: The Versatility of Functionalized Siloxanes

This compound, also known as (methacryloxymethyl)heptamethyltrisiloxane, is a unique hybrid molecule that combines the properties of a methacrylate polymerizable group with a flexible trisiloxane backbone. This structure makes it a valuable monomer and surface modification agent in the creation of high-performance polymers. Its ability to act as a silane coupling agent allows for the formation of durable bonds between organic and inorganic materials, a critical attribute in the design of sophisticated medical devices and drug delivery platforms.[1][2][3][4]

The primary appeal of this molecule lies in its capacity to impart desirable properties such as high oxygen permeability, hydrophobicity, and flexibility to polymer systems. These characteristics are particularly sought after in the field of ophthalmology for the production of silicone hydrogel contact lenses, where patient comfort and corneal health are paramount.[5][6][7] Furthermore, the reactive methacrylate group provides a versatile handle for covalent immobilization onto surfaces, opening avenues for the development of drug-eluting medical devices and functionalized biomaterials.[8][9][10][11]

Chemical Structure and Physicochemical Properties

The unique attributes of this compound stem directly from its molecular architecture. Understanding this structure is key to appreciating its function and reactivity.

Molecular Structure

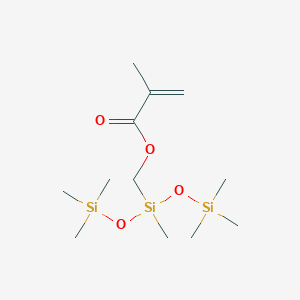

The molecule consists of a central silicon atom bonded to a methyl group, a methacryloxymethyl group, and two trimethylsiloxy groups. The IUPAC name is [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate.[12]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₈O₄Si₃ | [12] |

| Molecular Weight | 320.60 g/mol | [12] |

| Appearance | Colorless liquid | |

| Boiling Point | ~83 °C (estimated) | |

| Density | ~0.912 g/mL (for a related compound) | [13] |

| Refractive Index | ~1.41 (estimated) | |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, chloroform). Insoluble in water. |

Synthesis and Characterization

While specific, detailed synthesis and characterization data for this compound are not widely published in peer-reviewed literature, a robust synthesis protocol can be proposed based on the well-established hydrosilylation reaction of a related compound.

Proposed Synthesis Protocol: Hydrosilylation

The most probable synthetic route is the platinum-catalyzed hydrosilylation of allyl methacrylate with 1,1,1,3,5,5,5-heptamethyltrisiloxane (also known as bis(trimethylsiloxy)methylsilane).[14][15] This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl group. Karstedt's catalyst is a common and effective catalyst for this transformation.[14][16]

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert atmosphere of dry nitrogen.

-

Charging Reactants: The flask is charged with 1,1,1,3,5,5,5-heptamethyltrisiloxane, anhydrous toluene, and a free-radical inhibitor such as 4-hydroxy-TEMPO. The latter is crucial to prevent premature polymerization of the methacrylate group.[14]

-

Catalyst Addition: A solution of Karstedt's catalyst in xylene is added to the reaction mixture.

-

Addition of Allyl Methacrylate: Allyl methacrylate is added dropwise from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically 60-80°C).[14]

-

Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) of the starting siloxane.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil.

Characterization

Characterization of the final product is essential to confirm its identity and purity. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic peaks for the trimethylsilyl protons (a sharp singlet around 0.1 ppm), the methyl group on the central silicon, the methylene protons of the methacryloxymethyl group, and the vinyl and methyl protons of the methacrylate group.[17][18][19]

-

¹³C NMR: Would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

-

²⁹Si NMR: Would show distinct signals for the different silicon environments (the central silicon and the two equivalent terminal silicon atoms).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the methacrylate group (around 1640 cm⁻¹), Si-O-Si stretching (a broad band around 1000-1100 cm⁻¹), and Si-C stretching. The absence of a Si-H peak would confirm the completion of the hydrosilylation reaction.[20][21]

-

Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.[22][23][24][25][26]

Applications in Biomaterials and Drug Development

The dual functionality of this compound makes it a valuable component in the formulation of advanced biomaterials, particularly in ophthalmology and for surface modification applications.

Ophthalmic Biomaterials: Silicone Hydrogel Contact Lenses

Silicone hydrogels are the state-of-the-art materials for soft contact lenses due to their high oxygen permeability, which is essential for maintaining corneal health during extended wear.[6][7] The incorporation of siloxane-containing monomers like this compound is a key strategy to enhance oxygen transport through the hydrogel matrix.[6]

Mechanism of Action:

The high oxygen permeability of silicone-based materials is attributed to the high free volume and flexibility of the Si-O-Si bonds in the siloxane backbone.[6] By copolymerizing this compound with hydrophilic monomers (e.g., N-vinylpyrrolidone, N,N-dimethylacrylamide, or 2-hydroxyethyl methacrylate), a biphasic polymer network is created.[5][6][27] This network consists of oxygen-permeable silicone-rich domains and water-rich hydrophilic domains that provide comfort and wettability.

Experimental Protocol: Formulation of a Silicone Hydrogel

-

Monomer Mixture Preparation: A mixture of monomers is prepared, typically including this compound, a hydrophilic monomer, a cross-linking agent (e.g., ethylene glycol dimethacrylate), and a polymerization initiator (e.g., a photoinitiator for UV curing).

-

Molding: The monomer mixture is dispensed into contact lens molds.

-

Polymerization: The molds are exposed to UV light or heat to initiate polymerization and form the cross-linked hydrogel.

-

Hydration and Extraction: The cured lenses are removed from the molds and hydrated in a saline solution. This step also serves to extract any unreacted monomers.

-

Sterilization and Packaging: The final hydrated lenses are sterilized and packaged.

The inclusion of this compound is expected to significantly increase the oxygen permeability of the resulting hydrogel.[6][7][27] However, a balance must be struck, as higher concentrations of the hydrophobic siloxane can decrease the water content and surface wettability, potentially impacting comfort.[5] This trade-off is a central challenge in the formulation of silicone hydrogels.

| Formulation Component | Purpose | Expected Impact of this compound |

| This compound | Oxygen permeability | Increases oxygen permeability |

| Hydrophilic Monomer (e.g., NVP, HEMA) | Water content, wettability | Balances the hydrophobicity of the siloxane |

| Cross-linking Agent (e.g., EGDMA) | Network integrity, mechanical strength | Contributes to the overall mechanical properties |

| Initiator (Photo or Thermal) | Initiates polymerization | - |

Surface Modification for Drug Delivery

The reactive methacrylate group of this compound can be used to covalently immobilize the molecule onto the surface of biomaterials.[8][10][11] This surface modification can be used to alter the surface properties of a device or to create a platform for the subsequent attachment of therapeutic agents.

Mechanism of Surface Modification:

The process typically involves the initial treatment of a substrate (e.g., silica, glass, or a metal oxide) to create a surface rich in hydroxyl groups. The silane portion of the molecule can then react with these hydroxyl groups to form stable covalent bonds. The methacrylate group remains available for further reactions.

Caption: Workflow for surface modification and drug immobilization.

Potential Applications in Drug Development:

-

Drug-Eluting Stents: The surface of a coronary stent could be modified with this silane, and a drug such as an anti-proliferative agent could be subsequently attached to the methacrylate groups. This would allow for the controlled, localized release of the drug to prevent restenosis.

-

Antimicrobial Surfaces: An antimicrobial peptide or quaternary ammonium compound could be covalently attached to a silanized surface to create a medical device that resists bacterial colonization.[28]

-

Targeted Drug Delivery Vehicles: Silica nanoparticles could be surface-modified with this silane. The methacrylate groups could then be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

The covalent nature of the immobilization provides a more stable and durable attachment compared to simple physical adsorption, which is critical for the long-term performance of such devices.[8][10][11][28]

Safety and Handling

This compound is an irritant, particularly to the eyes. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable molecule for the development of advanced biomaterials. Its unique combination of a polymerizable methacrylate group and a flexible, oxygen-permeable siloxane backbone allows for the creation of materials with tailored properties. Its primary application in silicone hydrogel contact lenses has significantly improved patient outcomes by enhancing corneal health. Furthermore, its utility as a surface modification agent opens up exciting possibilities for the creation of drug-eluting medical devices and targeted drug delivery systems. As the demand for high-performance, functional biomaterials continues to grow, the importance of well-defined molecules like this compound in the researcher's toolbox will undoubtedly increase.

References

-

AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

-

Biointerphases. (2023). Silane coupling agent in biomedical materials. AIP Publishing.[Link]

-

PMC. (n.d.). A General Approach to the Covalent Immobilization of Single Polymers. NIH.[Link]

-

ResearchGate. (2025). Improved oxygen permeability and mechanical strength of silicone hydrogels with interpenetrating network structure. [Link]

-

PMC. (n.d.). Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing. NIH.[Link]

-

PMC. (2025). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. NIH.[Link]

-

ACS Publications. (n.d.). A Scalable Process for Synthesizing a Reactive Silicone-Acrylate Monomer. [Link]

-

ResearchGate. (2025). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. [Link]

-

PubMed. (2025). Covalent Binding vs. Adsorption of Biomolecules on Silicon Nitride Planar Waveguides. [Link]

-

PubMed. (2025). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. [Link]

-

PubMed. (2015). Covalent immobilization of molecularly imprinted polymer nanoparticles using an epoxy silane. [Link]

-

EPO. (2014). Silicone hydrogel composition and silicone hydrogel contact lenses made from the composition. Patent 2738221.[Link]

-

ResearchGate. (2025). The effect of covalent surface immobilization on the bactericidal efficacy of a quaternary ammonium compound. [Link]

-

MDPI. (2026). Next-Generation Biomaterials: Advanced Coatings and Smart Interfaces for Implant Technology: A Narrative Review. [Link]

-

PMC. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. NIH.[Link]

-

PubMed. (1998). Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. [Link]

-

ACS Publications. (n.d.). Characterization of Trisiloxane Surfactants from Agrochemical Adjuvants and Pollinator-Related Matrices Using Liquid Chromatography Coupled to Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Surface Modification with Silanes: Achieving Enhanced Material Properties. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. [Link]

- Google Patents. (n.d.). Method for making a siloxane-(meth)

-

Taylor & Francis Online. (2022). Surface modification of bio-based composites via silane treatment: a short review. [Link]

-

PMC. (n.d.). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. NIH.[Link]

-

MDPI. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.[Link]

-

PubMed. (2023). Silane coupling agent in biomedical materials. [Link]

-

ResearchGate. (n.d.). Silane coupling agent in biomedical materials. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Silane Coupling Agents: Enhancing Adhesion and Durability. [Link]

-

ResearchGate. (2025). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. [Link]

-

MDPI. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. [Link]

-

ResearchGate. (2025). Synthesis of polysiloxane graft copolymers by hydrosilylation reactions. [Link]

-

CORE. (2013). Polymer. [Link]

-

ResearchGate. (n.d.). Hydrosilylation of allyl ether with 1,1,1,3,5,5,5-heptamethyltrisiloxane. [Link]

-

Gelest, Inc. (n.d.). BIS(TRIMETHYLSILOXY)METHYLSILANE. [Link]

-

SpectraBase. (n.d.). Methyl-Bis(trimethylsilyloxy)silane - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (2018). Study the Mechanical Properties of Polymeric Blends (SR/PMMA) Using for Maxillofacial Prosthesis Application. [Link]

-

NIST WebBook. (n.d.). Methyltris(trimethylsiloxy)silane. [Link]

-

ResearchGate. (n.d.). Figure S4 FTIR spectrum of N,N-bis(methacryloxyethyl) methylamine. [Link]

-

MDPI. (n.d.). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. [Link]

-

ResearchGate. (2024). (PDF) Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. [Link]

-

ResearchGate. (2025). Polydimethylsiloxane-based wide-range mass calibration for direct analysis in real-time mass spectrometry. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS)... [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A General Approach to the Covalent Immobilization of Single Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Covalent immobilization of molecularly imprinted polymer nanoparticles using an epoxy silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C12H28O4Si3 | CID 16051442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields - Biotechnology Kiosk [biotechkiosk.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US20240124499A1 - Method for making a siloxane-(meth)acrylate macromonomer - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 18. METHYLSILANE(992-94-9) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Properties of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane

An In-Depth Technical Guide to (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a unique hybrid organosilane monomer. We will delve into its fundamental properties, synthesis, reactivity, and key applications, with a particular focus on its role in the development of advanced biomedical materials. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction: A Molecule of Unique Duality

This compound is a fascinating molecule that bridges the worlds of organic polymer chemistry and inorganic siloxane chemistry. Its structure incorporates a polymerizable methacrylate functional group, which is common in many organic polymers, with a flexible and highly permeable siloxane backbone. This duality is the cornerstone of its utility, making it a valuable monomer for creating materials that require a combination of properties not easily achieved with purely organic or inorganic systems. The presence of the siloxane moiety, in particular, imparts high gas permeability, which is a critical attribute for applications such as contact lenses and other biomedical devices where oxygen transport is essential.[1]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key identifiers and computed properties.[2][3]

| Property | Value |

| Molecular Formula | C₁₂H₂₈O₄Si₃ |

| Molecular Weight | 320.60 g/mol |

| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate |

| CAS Number | 18166-40-0 |

| Canonical SMILES | CC(=C)C(=O)OC(O(C)C)O(C)C) |

| InChI | InChI=1S/C12H28O4Si3/c1-11(2)12(13)14-10-19(9,15-17(3,4)5)16-18(6,7)8/h1,10H2,2-9H3 |

| InChIKey | YPMNWQTVWVHXIQ-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 8 |

| Appearance | Clear liquid |

Molecular Structure and Reactivity

The unique properties of this monomer arise directly from its molecular architecture. The central silicon atom is bonded to a methyl group, a methacryloxymethyl group, and two trimethylsiloxy groups.

Caption: Molecular structure of this compound.

The key to its functionality lies in two distinct domains:

-

The Methacrylate Group: This is a well-known functional group in polymer science, readily undergoing free-radical polymerization. This allows the monomer to be incorporated into polymer chains, either as a homopolymer or as a copolymer with other vinyl monomers like acrylic acid or vinyl acetate.[4] The polymerization can be initiated thermally or, more commonly, through UV irradiation in the presence of a suitable photoinitiator.

-

The Siloxane Backbone: The Si-O-Si linkages provide a high degree of rotational freedom, leading to a very flexible polymer chain with a low glass transition temperature. Furthermore, the high free volume associated with the bulky trimethylsiloxy groups is responsible for the exceptionally high gas permeability, particularly to oxygen.

Synthesis and Characterization

The synthesis of siloxane-methacrylate monomers can be challenging due to the potential for side reactions.[5] A common synthetic strategy involves a two-step process: hydrosilylation followed by esterification.

Caption: Plausible synthetic pathways for this compound.

Exemplary Synthetic Protocol (Conceptual)

The following is a conceptual protocol. The actual implementation would require rigorous optimization and safety assessments.

-

Reaction Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and kept under a positive pressure of nitrogen.

-

Hydrosilylation: Bis(trimethylsiloxy)methylsilane is charged into the flask.[6] A platinum catalyst, such as Karstedt's catalyst, is added. Allyl methacrylate is then added dropwise from the dropping funnel at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the hydrosilylation is monitored by techniques such as ¹H NMR spectroscopy, observing the disappearance of the Si-H proton signal.

-

Purification: Once the reaction is complete, the catalyst is removed, and the product is purified, typically by vacuum distillation.

Characterization

The structural integrity of the synthesized monomer should be verified using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the structure. Key signals to look for would be the vinyl protons of the methacrylate group, the methylene protons adjacent to the silicon and ester oxygen, and the distinct signals for the different silicon environments.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the vinyl group (around 1640 cm⁻¹), and the strong, broad Si-O-Si stretching vibrations (around 1000-1100 cm⁻¹).[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the monomer and identifying any potential byproducts.

Applications in Research and Drug Development

The unique combination of a polymerizable organic group and a gas-permeable siloxane backbone makes this monomer highly valuable in the biomedical field.

Silicone Hydrogel Contact Lenses

The most prominent application of this compound and its analogues is in the formulation of silicone hydrogel contact lenses. The high oxygen permeability imparted by the siloxane component is critical for maintaining corneal health during extended wear. The methacrylate group allows it to be copolymerized with hydrophilic monomers (e.g., HEMA, NVP) to achieve the desired balance of oxygen permeability, water content, and mechanical properties.

Drug Delivery Devices

The principles that make this monomer suitable for contact lenses can be extended to other drug delivery applications:

-

Ophthalmic Drug Delivery: The monomer can be used to create drug-eluting contact lenses or ocular inserts for the sustained release of therapeutics directly to the eye.

-

Transdermal Patches: The high gas permeability can be advantageous in the design of transdermal drug delivery systems, where the exchange of gases like oxygen and water vapor can be important for skin health under the patch.

-

Implantable Devices: For implantable biosensors or drug depots, polymers derived from this monomer could form a biocompatible, permeable matrix.

Polymer and Surface Modification

Beyond biomedical applications, it can be used as a versatile polymer modifier.[9] When copolymerized into other polymer systems, it can enhance properties such as:

-

Surface Wettability and Lubricity: The siloxane chains tend to migrate to the polymer-air interface, lowering the surface energy.

-

Gas Permeability: Even at low concentrations, it can significantly increase the gas permeability of the host polymer.

-

Thermal Stability: The siloxane backbone can improve the thermal stability of the resulting polymer.[9]

Experimental Protocol: Free-Radical Polymerization

This protocol provides a step-by-step method for the homopolymerization of this compound, which is a fundamental step in exploring its material properties.

Materials

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (thermal initiator) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (photoinitiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask and line

-

UV lamp (if using a photoinitiator)

Procedure (Thermal Initiation)

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve a known quantity of the monomer in anhydrous toluene. Add the thermal initiator, AIBN (typically 0.1-1.0 mol% relative to the monomer).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in an oil bath preheated to 60-70 °C (the decomposition temperature of AIBN).

-

Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 12-24 hours). The progress can be monitored by observing the increase in the viscosity of the solution.

-

Polymer Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.

-

Purification and Drying: Decant the solvent/non-solvent mixture. Redissolve the polymer in a small amount of a good solvent (like THF or chloroform) and re-precipitate it into the non-solvent. Repeat this process 2-3 times to remove any unreacted monomer and initiator. Collect the purified polymer and dry it under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Conclusion and Future Outlook

This compound is a powerful building block for the creation of advanced functional materials. Its hybrid organic-inorganic nature provides a unique set of properties, most notably high gas permeability and polymerizability. While its primary application has been in the revolutionary development of silicone hydrogel contact lenses, its potential in other areas of drug delivery, biomedical devices, and advanced coatings is vast and continues to be an exciting area of research. Future work will likely focus on the development of novel copolymers and interpenetrating polymer networks to further tailor the mechanical, thermal, and drug-release properties of materials derived from this versatile monomer.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (2024). CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane.

-

ChangFu Chemical. (n.d.). 3-Methacryloyloxypropylbis(trimethylsiloxy)methylsilane CAS: 19309-90-1. [Link]

-

Gelest, Inc. (n.d.). METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. [Link]

-

Co-Formula. (n.d.). CFS-887, Bis(trimethylsiloxy)methylsilane, Cas No. 1873-88-7. [Link]

-

Co-Formula. (n.d.). CFS-S070, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0. [Link]

- Google Patents. (2005). WO2005005445A1 - Process for the production of bis(trimethylsiloxy)

-

PubChem. (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane. National Center for Biotechnology Information. [Link]

-

Chemdad. (n.d.). METHACRYLOXYPROPYLBIS(TRIMETHYLSILOXY)METHYLSILANE. [Link]

-

Gelest, Inc. (n.d.). BIS(TRIMETHYLSILOXY)METHYLSILANE. [Link]

-

Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104, 36–52. [Link]

-

SpectraBase. (n.d.). Methyl-Bis(trimethylsilyloxy)silane - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. (n.d.). Bis(trimethylsiloxy)-trimethylsilyl-methyl-silane. [Link]

-

ResearchGate. (2009). Chemistry of mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane: An NMR analysis. [Link]

Sources

- 1. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE | [gelest.com]

- 2. This compound | C12H28O4Si3 | CID 16051442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methylsilane, Trimethylsiloxy| Changfu Chemical [cfsilicones.com]

- 5. CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane - Google Patents [patents.google.com]

- 6. Bis(Trimethylsiloxy)Methylsilane Cas 1873-88-7, 1,1,1,3,5,5,5-Heptamethyltrisiloxane [cfmats.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dakenchem.com [dakenchem.com]

An In-Depth Technical Guide to the Synthesis of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane

Foreword: The Strategic Importance of Functional Siloxanes

In the landscape of advanced materials, functional siloxanes represent a cornerstone of innovation, bridging the gap between inorganic and organic chemistry to yield materials with bespoke properties. (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a molecule boasting a reactive methacrylate group and a flexible siloxane backbone, is a premier example of such a hybrid monomer. Its unique architecture makes it an invaluable component in the formulation of high-performance polymers, particularly in the biomedical field for applications such as contact lenses and in the development of advanced coatings and sealants. This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles and validated through rigorous analytical characterization.

I. Foundational Principles: The Hydrosilylation Pathway

The most direct and industrially scalable route to this compound is the platinum-catalyzed hydrosilylation of allyl methacrylate with bis(trimethylsiloxy)methylsilane (also known as 1,1,1,3,5,5,5-heptamethyltrisiloxane).[1] This addition reaction is a cornerstone of organosilicon chemistry, enabling the formation of stable silicon-carbon bonds.[2]

The reaction is typically catalyzed by a platinum(0) complex, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a common and highly effective choice.[1][2] The catalytic cycle, broadly accepted as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the alkene (allyl methacrylate), migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the final product to regenerate the platinum(0) catalyst.[2]

Achieving high selectivity for the desired β-addition product is paramount, as isomerization of the allyl methacrylate can lead to undesired side products. The choice of catalyst, solvent, and reaction temperature are critical parameters in controlling the regioselectivity and overall yield of the reaction.[1]

II. Visualizing the Synthesis: A Molecular Blueprint

To conceptually map the synthetic pathway, the following diagram illustrates the key transformation from reactants to the final product.

Sources

A Senior Application Scientist's Guide to [Methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate, a key siloxane-containing monomer. We will delve into its precise chemical identification, physicochemical properties, synthesis, and polymerization mechanisms. The core focus is on its pivotal role in the development of advanced materials, particularly in ophthalmic applications like silicone hydrogel contact lenses and its emerging potential in drug delivery systems. The narrative explains the causal relationships between its unique molecular structure—combining a flexible siloxane backbone with a polymerizable methacrylate group—and the resultant material properties, such as high oxygen permeability. Detailed experimental protocols and characterization techniques are provided to bridge theory with practical application for professionals in the field.

Nomenclature and Chemical Identification

The compound commonly referred to by the descriptive name (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane has a precise systematic name under IUPAC nomenclature. Understanding the correct terminology is critical for accurate literature searches and unambiguous scientific communication.

-

IUPAC Name: [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate[1][2]

-

Common Name: this compound

-

Synonyms: 3-Methacryloyloxymethyl-heptamethyl-trisiloxan[1]

The structure features a central silicon atom bonded to a methyl group, two trimethylsiloxy groups, and a methacryloxymethyl group. This unique combination imparts both inorganic (siloxane) and organic (methacrylate) characteristics.

Structural Diagram

Caption: Molecular structure of the topic compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source |

| Molecular Weight | 320.60 g/mol | [1][2] |

| Appearance | Colorless to almost colorless liquid | [4] |

| Density | ~0.92 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | ~1.419 | [4][5] |

| Boiling Point | 112-115 °C at 0.2 mmHg | [4][5] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 8 | [1] |

Synthesis and Core Chemistry

The synthesis of siloxane-containing monomers is a critical area of research, aiming for high purity and yield while minimizing hazardous side reactions.[6] A common pathway involves a hydrosilylation reaction, which is the addition of a silicon-hydride bond across an unsaturated bond, often catalyzed by a platinum complex like Karstedt's catalyst.[7]

For a related compound, (3-methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane, a two-step process using microchannel reactors has been developed.[6] This method first involves the hydrosilylation of allyl glycidyl ether with heptamethyltrisiloxane to form an intermediate, followed by a ring-opening reaction of the epoxide with methacrylic acid.[6] This approach is favored because it greatly reduces reaction times, lowers temperatures, and minimizes the formation of isomers and byproducts, ensuring a safer and more efficient production process.[6]

Polymerization Mechanism

The key to this molecule's utility is the methacrylate group (CH2=C(CH3)COO-). This functional group is readily polymerizable via free-radical polymerization.[8] The process is initiated by a molecule that can generate free radicals, such as azobisisobutyronitrile (AIBN), upon heating or UV exposure.[8][9]

The Causality Explained: The process begins when the initiator generates a primary radical. This radical attacks the electron-rich C=C double bond of the methacrylate group, breaking the pi-bond and forming a new single bond. This action transfers the radical to the monomer unit, which then propagates by attacking another monomer. This chain reaction continues, rapidly forming a long polymer chain with a stable carbon-carbon backbone. The bulky siloxane groups remain as pendant side chains.[10]

Applications in Advanced Materials

The unique hybrid nature of this monomer makes it indispensable in creating polymers with tailored properties. Polysiloxanes are renowned for their low glass transition temperature, thermal stability, and biocompatibility.[11][12][13]

The Cornerstone of Silicone Hydrogel Contact Lenses

The most significant application of this and related siloxane monomers is in the production of silicone hydrogel contact lenses.[9]

Expertise & Causality: Traditional hydrogel lenses rely on their water content to transport oxygen to the cornea.[14] However, this relationship has an upper limit. Silicone hydrogels revolutionize oxygen transport by leveraging the properties of the siloxane (Si-O-Si) bonds.[14][15] The Si-O bond is longer and more flexible than the C-C bond, and the energy barrier for rotation is significantly lower.[13] This creates a high "free volume" within the polymer matrix. Oxygen, a small gas molecule, does not dissolve in the water phase but rather diffuses rapidly through these siloxane-rich channels.[9][14][15]

This monomer is a "TRIS"-like analogue (referring to the parent structure 3-(methacryloxy)propyl tris(trimethylsiloxy)silane).[5][9] By incorporating it into a hydrogel formulation with hydrophilic monomers like HEMA or NVP, a biphasic microstructure is created.[14][16] This structure features silicone-rich pathways for oxygen transport and hydrated, hydrophilic pathways that ensure the lens is comfortable, wettable, and moves appropriately on the eye.[14] The result is a material with dramatically increased oxygen permeability (Dk value), which is crucial for maintaining corneal health, especially during extended wear.[9][15]

Potential in Interfacial Drug Delivery

The principles that make this monomer ideal for contact lenses also give it great potential in drug delivery systems (DDS).[17] The ability to create biocompatible polymers with tunable domains is highly attractive for controlling the release of therapeutic agents.[11]

Field-Proven Insight: A polymer network synthesized with this monomer can be designed to have hydrophobic, siloxane-rich domains and hydrophilic domains. This amphiphilic character can be exploited to load both hydrophobic and hydrophilic drugs. For ophthalmic drug delivery, a drug could be loaded into a contact lens made from such a polymer. The drug would then be released in a sustained manner at the eye's surface, offering a significant advantage over the short residence time of eye drops. The high oxygen permeability ensures the cornea remains healthy throughout the treatment period.

Workflow: Polymer Synthesis and Characterization

Caption: A typical workflow for silicone-based polymer synthesis.

Experimental Protocol: Free-Radical Polymerization

This section provides a trusted, self-validating protocol for synthesizing a copolymer film, for example, for preliminary evaluation as a biomaterial.

Objective: To synthesize a crosslinked copolymer film from [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate and N,N-Dimethylacrylamide (DMA) for basic characterization.

Materials:

-

[Methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate (Siloxane Monomer)

-

N,N-Dimethylacrylamide (DMA) (Hydrophilic Monomer)

-

Ethylene glycol dimethacrylate (EGDMA) (Crosslinking Agent)[9]

-

Azobisisobutyronitrile (AIBN) (Thermal Initiator)[9]

-

Toluene (Solvent)

-

Methanol (Non-solvent for precipitation)[18]

Procedure:

-

Monomer Formulation: In a nitrogen-purged reaction vessel, prepare the monomer mixture. For a representative formulation, combine the Siloxane Monomer (e.g., 60 mol%), DMA (e.g., 38 mol%), and EGDMA (e.g., 2 mol%). The exact ratio is critical and determines the final properties.

-

Initiator & Solvent Addition: Dissolve the monomer mixture in a minimal amount of toluene. Add the initiator, AIBN (e.g., 0.5 mol% with respect to total monomers).

-

Degassing (Self-Validation Step): To prevent oxygen inhibition of the radical polymerization, the solution must be degassed.[8] Perform three freeze-pump-thaw cycles to remove dissolved oxygen.[18] This step is crucial for achieving a high molecular weight polymer.

-

Polymerization: Immerse the sealed reaction vessel in a temperature-controlled oil bath at 60-70 °C for 12-24 hours.[18][19] The solution will become significantly more viscous as the polymer forms.

-

Purification:

-

Cool the reaction mixture to room temperature and dissolve the viscous polymer solution in additional toluene if necessary.

-

Slowly pour the polymer solution into a beaker containing a large excess of vigorously stirring methanol.[18] The copolymer will precipitate as a white solid or gel.

-

This step is essential to remove unreacted monomers and the initiator.

-

-

Drying: Decant the methanol and collect the precipitated polymer. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved. This ensures all residual solvent is removed.

-

Characterization (Validation): The final, purified polymer should be characterized by techniques such as NMR to confirm composition and GPC to determine molecular weight and polydispersity, validating the success of the synthesis.[7]

Safety and Handling

While siloxane polymers are generally regarded for their biocompatibility, the unpolymerized monomers require careful handling.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Methacrylate monomers can be irritating to the skin, eyes, and respiratory system.[4] Avoid inhalation of vapors and direct contact.

-

Storage: Store in a cool, dark place, away from heat sources and initiators to prevent premature polymerization.[4]

Conclusion

[Methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate is a sophisticated building block for advanced functional materials. Its ingeniously designed structure provides a direct causal link to the high-performance properties of the resulting polymers. For researchers in ophthalmology and drug development, a deep understanding of this monomer's chemistry is not merely academic; it is fundamental to innovating the next generation of medical devices and therapeutic systems that rely on a delicate balance of oxygen permeability, hydrophilicity, and biocompatibility.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Karimi Nikoo, K., Dvornic, P. R., Self, J. L., & Long, T. E. Siloxane-containing polymers: from synthesis and characterization to advanced applications and sustainability. Arizona State University. Available from: [Link]

-

Tighe, B. J. The siloxane bond in contact lens materials: the siloxanyl alkyl methacrylate copolymers. PubMed. Available from: [Link]

-

Getty, P. T. (2022). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. UC Santa Barbara Electronic Theses and Dissertations. Available from: [Link]

-

Mark, J. E. (2004). Silicones and Silicone-Modified Materials: Overview of Siloxane Polymers. American Chemical Society. Available from: [Link]

-

PubChem. (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane. National Center for Biotechnology Information. Available from: [Link]

-

Walczak, M., et al. (2022). Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. MDPI. Available from: [Link]

-

Sheardown, H., & Shoichet, M. S. (2001). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. University of Toronto. Available from: [Link]

-

Kim, S. H., et al. (2012). Oxygen permeability of soft contact lenses in different pH, osmolality and buffering solution. The Korean Journal of Vision Science. Available from: [Link]

-

Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. (2024). PubMed Central. Available from: [Link]

-

Jones, L. (2002). Silicone Hydrogel Material and Surface Properties. Contact Lens Spectrum. Available from: [Link]

- Google Patents. CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane.

-

Satoh, K., et al. (2011). Stereospecific Free Radical and RAFT Polymerization of Bulky Silyl Methacrylates for Tacticity and Molecular Weight Controlled Poly(methacrylic acid). ACS Publications. Available from: [Link]

-

Chen, W. N., et al. (2021). The Ophthalmic Performance of Hydrogel Contact Lenses Loaded with Silicone Nanoparticles. MDPI. Available from: [Link]

-

El-Sayed, A. (2011). Radiation-Cured Silicone Polymers for Use in Release Liners. RadTech. Available from: [Link]

-

ChemBK. Methacryloxypropyltris(trimethylsiloxy)silane. Available from: [Link]

-

Gelest, Inc. METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE. Available from: [Link]

-

Research India Publications. Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Available from: [Link]

-

Morales-Cepeda, A., et al. HOMOPOLYMERIZATION OF POLY(DIMETHYLSILOXANE) MACROMONOMERS VIA FREE RADICAL POLYMERIZATION. Redalyc. Available from: [Link]

- Google Patents. WO2005005445A1 - Process for the production of bis(trimethylsiloxy)silylalkylglycerol methacrylates.

-

Wang, S., et al. (2022). Fouling Release Coatings Based on Acrylate–MQ Silicone Copolymers Incorporated with Non-Reactive Phenylmethylsilicone Oil. PubMed Central. Available from: [Link]

-

Gelest, Inc. BIS(TRIMETHYLSILOXY)METHYLSILANE. Available from: [Link]

-

Lookchem. Cas 104780-67-8,Siloxanes and Silicones, di-Me, hydroxy-terminated, polymers with boric acid. Available from: [Link]

-

Dadparvar, M., et al. (2021). Transformative Materials for Interfacial Drug Delivery. PubMed Central. Available from: [Link]

-

Henry Schein. Safety Data Sheet. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C12H28O4Si3 | CID 16051442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18166-40-0 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 4. chembk.com [chembk.com]

- 5. 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE | 17096-07-0 [chemicalbook.com]

- 6. CN119684347A - Preparation method of (3-methacryloxy-2-hydroxypropoxy) propyl bis (trimethylsiloxy) methylsilane - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pstc.org [pstc.org]

- 9. Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The siloxane bond in contact lens materials: the siloxanyl alkyl methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asu.elsevierpure.com [asu.elsevierpure.com]

- 12. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Silicone Hydrogel Material and Surface Properties | Contact Lens Spectrum [clspectrum.com]

- 15. Oxygen permeability of soft contact lenses in different pH, osmolality and buffering solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Transformative Materials for Interfacial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. redalyc.org [redalyc.org]

- 19. ripublication.com [ripublication.com]

Spectral Analysis of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a key organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate a comprehensive understanding of this compound's molecular structure and properties.

Introduction to this compound

This compound, with the chemical formula C12H28O4Si3, is a versatile silane monomer.[1] Its unique structure, combining a reactive methacrylate group with a flexible siloxane backbone, makes it a valuable component in the synthesis of advanced polymers and hybrid materials. Understanding its spectral signature is paramount for quality control, reaction monitoring, and the structural elucidation of resulting macromolecular architectures. This guide will delve into the core analytical techniques used to characterize this molecule.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H28O4Si3 | PubChem[1] |

| Molecular Weight | 320.60 g/mol | PubChem[1] |

| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | PubChem[1] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on computational models, which provide a reliable estimation of the chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring NMR spectra of organosilicon compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 1H | =CH₂ (vinylic proton) |

| ~5.5 | s | 1H | =CH₂ (vinylic proton) |

| ~3.8 | s | 2H | -O-CH₂-Si |

| ~1.9 | s | 3H | -C(CH₃)=CH₂ |

| ~0.2 | s | 3H | Si-CH₃ |

| ~0.1 | s | 18H | -OSi(CH₃)₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon backbone of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~136 | -C(CH₃)=CH₂ (quaternary vinylic carbon) |

| ~125 | =CH₂ (vinylic carbon) |

| ~60 | -O-CH₂-Si |

| ~18 | -C(CH₃)=CH₂ |

| ~1 | -OSi(CH₃)₃ |

| ~-2 | Si-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for the methacrylate and siloxane moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used technique for obtaining IR spectra of liquid samples.[2]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is usually sufficient.[3]

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Interpretation of the IR Spectrum

The following table summarizes the expected characteristic IR absorption bands for this compound based on established correlations for organosilicon compounds.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretching (in CH₃ and CH₂ groups) |

| ~1720 | Strong | C=O stretching (in methacrylate ester) |

| ~1640 | Medium | C=C stretching (in methacrylate) |

| ~1260 | Strong | Si-CH₃ deformation |

| ~1090-1020 | Very Strong, Broad | Si-O-Si asymmetric stretching |

| ~840 | Strong | Si-C stretching and CH₃ rocking on Si |

| ~800 | Strong | Si-O-Si symmetric stretching |

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group in the methacrylate functionality. The very strong and broad absorption in the 1090-1020 cm⁻¹ region is characteristic of the Si-O-Si linkages of the siloxane backbone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable analytical technique.

Experimental Protocol: GC-MS

A general protocol for the GC-MS analysis of silane compounds is as follows:[6][7]

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as hexane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 350).

-

Ion Source Temperature: 230 °C.

-

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak at m/z 320 might be weak or absent due to the lability of the siloxane bonds under EI conditions.

-

Loss of a Methyl Group (-CH₃): A peak at m/z 305 ([M-15]⁺) is expected from the loss of a methyl radical from one of the trimethylsilyl groups.

-

Loss of a Trimethylsilyl Group (-Si(CH₃)₃): A fragment at m/z 247 ([M-73]⁺) would result from the cleavage of a trimethylsilyl group.

-

Loss of a Trimethylsiloxy Group (-OSi(CH₃)₃): A peak at m/z 231 ([M-89]⁺) is also likely.

-

Characteristic Siloxane Fragments: The presence of the trimethylsilyl cation, [Si(CH₃)₃]⁺ at m/z 73, is a very common and often abundant fragment in the mass spectra of trimethylsilyl compounds.[8] Other characteristic siloxane fragments may also be observed.

-

Methacrylate Fragments: Fragmentation of the methacrylate group can lead to characteristic ions, although these may be less prominent than the siloxane-related fragments.

Below is a diagram illustrating some of the potential key fragmentation pathways.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide, including predicted NMR data and interpretations of IR and MS spectra based on established principles, provides a robust framework for the identification and characterization of this important organosilicon monomer. The detailed experimental protocols offer practical guidance for researchers and scientists. A thorough understanding of the spectral properties of this compound is essential for its effective application in the development of novel materials and technologies.

References

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Smith, A. L. (1963). Infrared spectra of organosilicon compounds in the CsBr region. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 19(4), 849-857.

- Vankova, S., et al. (2021). Interactions between Different Organosilicons and Archaeological Waterlogged Wood Evaluated by Infrared Spectroscopy. Molecules, 26(5), 1305.

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. Retrieved from [Link]

-

Bio-protocol. (n.d.). Polymer analysis with FTIR. Retrieved from [Link]

- Vouros, P., & Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(6), 533-639.

- Piechota, G. (2021).

- Vairamani, M., & Mirza, U. A. (1987). Mass spectral studies of some methacryloxypropyltrimethoxysilanes. Organic Mass Spectrometry, 22(5), 336-338.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Williams, E. A. (1983). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (pp. 511-543). John Wiley & Sons, Ltd.

- Roinestad, K. S., et al. (1998). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 123(1), 127-130.

Sources

- 1. This compound | C12H28O4Si3 | CID 16051442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. piketech.com [piketech.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a member of the organosiloxane family, is a key monomer in the synthesis of advanced materials, particularly in the biomedical and pharmaceutical fields. Its unique molecular structure, combining a polymerizable methacrylate group with a flexible siloxane backbone, allows for the creation of materials with desirable properties such as high oxygen permeability, optical clarity, and biocompatibility. Understanding the solubility of this compound in various organic solvents is paramount for its effective handling, formulation, and application in processes such as polymer synthesis, surface modification, and the development of drug delivery systems.

This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in a range of common organic solvents. Furthermore, it details a robust experimental protocol for the determination of its solubility, ensuring scientific integrity and reproducibility in your research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and explaining its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C12H28O4Si3 | [1] |

| Molecular Weight | 320.60 g/mol | [1] |

| IUPAC Name | [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | [1] |

| Appearance | Liquid | |

| Synonyms | METHACRYLOXYMETHYLHEPTAMETHYLTRISILOXANE |

The molecular structure of this compound is characterized by a central silicon atom bonded to a methacryloxymethyl group, a methyl group, and two trimethylsiloxy groups. This structure imparts a predominantly non-polar character to the molecule due to the prevalence of silicon-oxygen and silicon-carbon bonds, and the numerous methyl groups. The presence of the methacrylate ester group introduces a degree of polarity.

Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. The solubility of this compound is therefore dictated by the interplay of its non-polar siloxane backbone and the more polar methacrylate group.

The large, non-polar siloxane portion of the molecule, with its flexible Si-O-Si linkages and methyl groups, leads to strong van der Waals interactions with non-polar and weakly polar organic solvents. Conversely, the ester functionality of the methacrylate group can engage in dipole-dipole interactions with more polar solvents.

Based on its chemical structure, it is anticipated that this compound will exhibit high solubility in a broad range of organic solvents and will be insoluble in water. This is consistent with the observed solubility of the closely related compound, heptamethyltrisiloxane, which is miscible with organic solvents like acetone, ethanol, and diethyl ether, but insoluble in water[2][3][4][5][6].

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be reliably inferred from its chemical structure and the known solubility of analogous siloxane compounds. The following table provides a summary of the expected solubility in common laboratory solvents.

| Solvent | Polarity | Expected Solubility |

| Hexane | Non-polar | Miscible |

| Toluene | Non-polar | Miscible |

| Diethyl Ether | Weakly Polar | Miscible |

| Chloroform | Weakly Polar | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Ethyl Acetate | Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

| Isopropanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Soluble/Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |

| Water | Polar Protic | Insoluble |

Note: This solubility profile is based on the principle of "like dissolves like" and data from structurally similar compounds. It is strongly recommended to verify the solubility in a specific solvent for your intended application using the experimental protocol provided below.

Experimental Protocol for Determining Solubility/Miscibility

This section provides a detailed, step-by-step methodology for the visual determination of the solubility or miscibility of this compound in an organic solvent at room temperature. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.

Causality Behind Experimental Choices

The choice of a visual determination method is based on its simplicity, rapidity, and suitability for liquid-liquid systems where miscibility is often the primary concern. The incremental addition of the solute allows for a semi-quantitative assessment of solubility. The use of a vortex mixer ensures thorough mixing, which is critical for reaching equilibrium in a reasonable timeframe. The final observation for clarity, phase separation, or turbidity provides a clear and unambiguous endpoint.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Safety goggles, lab coat, and appropriate chemical-resistant gloves

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Label a series of glass vials, one for each organic solvent to be tested.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the respective solvent to each labeled vial.

-

-

Initial Addition and Observation:

-

To the first vial, add a small, measured volume (e.g., 0.1 mL) of this compound.

-

Securely cap the vial and vortex the mixture for 30-60 seconds.

-

Allow the vial to stand for a few minutes and then visually inspect the contents against a well-lit background.

-

Record your observations:

-

Clear, single-phase solution: The compound is miscible or soluble at this concentration.

-

Two distinct layers: The compound is immiscible.

-

Cloudiness or turbidity: The compound is partially soluble or forms a fine dispersion.

-

-

-

Incremental Additions (for Miscible/Soluble Results):

-

If the initial mixture is clear, continue to add aliquots (e.g., 0.1 mL) of this compound to the same vial.

-

After each addition, repeat the vortexing and observation steps.

-

Continue this process until you observe the first signs of insolubility (cloudiness that does not dissipate) or until you have reached a 1:1 volume ratio. If the solution remains clear at a 1:1 ratio and beyond, the two liquids can be considered miscible in all proportions.

-

-

Data Recording and Interpretation:

-

For each solvent, record the maximum amount of this compound that can be added while maintaining a clear, homogeneous solution.

-

Express the solubility semi-quantitatively (e.g., miscible, soluble up to a certain volume ratio, or insoluble).

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound can be influenced by several factors, which are crucial to consider in experimental design and application.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most liquid-liquid mixtures, miscibility can be temperature-dependent. While many of the listed organic solvents are expected to be miscible at room temperature, it is advisable to conduct solubility tests at the intended operating temperature of your process.

-

Purity of Compound and Solvent: The presence of impurities in either the this compound or the solvent can affect the observed solubility. Always use materials of a known and appropriate purity for your application.

-

Hydrolytic Stability: Like many silanes, this compound can be susceptible to hydrolysis in the presence of water. This can lead to the formation of silanols and subsequent condensation reactions, which will alter the solubility profile. It is crucial to use anhydrous solvents and handle the compound in a dry environment to obtain accurate and reproducible solubility data.

Conclusion

This compound is a versatile monomer with a solubility profile that makes it compatible with a wide array of organic solvents. Its miscibility with non-polar, weakly polar, and polar aprotic solvents provides researchers and formulation scientists with significant flexibility. A comprehensive understanding of its solubility, guided by the principles and protocols outlined in this guide, is essential for unlocking its full potential in the development of innovative materials for the pharmaceutical and drug development industries. By adhering to the detailed experimental methodology, researchers can confidently and accurately determine the solubility of this compound in their specific solvent systems, ensuring the robustness and success of their scientific endeavors.

References

-

Biyuan Chemical. (n.d.). What is the compatibility of heptamethyltrisiloxane with different materials? Retrieved from [Link]

-

Biyuan Chemical. (n.d.). What are the physical properties of heptamethyltrisiloxane? Retrieved from [Link]

-

Biyuan Chemical. (n.d.). Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane. Retrieved from [Link]

-

Biyuan Chemical. (n.d.). Is heptamethyltrisiloxane soluble in water? Retrieved from [Link]

-

Biyuan Chemical. (n.d.). Can heptamethyltrisiloxane be mixed with other chemicals? Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C12H28O4Si3 | CID 16051442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the compatibility of heptamethyltrisiloxane with different materials? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 3. What are the physical properties of heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 4. Detailed Explanation of the Physical Properties of Heptamethyltrisiloxane - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 5. Is heptamethyltrisiloxane soluble in water? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

- 6. Can heptamethyltrisiloxane be mixed with other chemicals? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]

Hydrolytic stability of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane

An In-Depth Technical Guide to the Hydrolytic Stability of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane

Abstract

This compound is a versatile organosilane featuring a reactive methacrylate group and a trisiloxane backbone. This unique structure makes it a valuable monomer and surface modification agent in various high-performance applications, including the development of advanced materials for drug delivery and biomedical devices. The long-term efficacy and safety of these materials are critically dependent on the hydrolytic stability of the siloxane and ester bonds within the molecule. This guide provides a comprehensive technical overview of the mechanisms governing the hydrolysis of this compound, details the critical factors that influence its degradation, and presents robust experimental protocols for its stability assessment. This document is intended for researchers, materials scientists, and drug development professionals seeking to understand and control the stability of silane-based materials.

Introduction to this compound

This compound, with the chemical formula C12H28O4Si3, is a compound that bridges the worlds of organic polymer chemistry and inorganic silicone chemistry.[1][2] Its molecular architecture consists of a central silicon atom bonded to a methacryloxymethyl group, a methyl group, and two trimethylsiloxy groups.

The methacrylate group provides a reactive site for free-radical polymerization, enabling its incorporation into a wide range of polymer networks. The trisiloxane core imparts properties characteristic of silicones, such as high oxygen permeability, flexibility, and hydrophobicity. This combination of attributes has made it a monomer of interest in the formulation of materials like silicone hydrogel contact lenses and other ophthalmic devices. In the context of drug delivery, such silanes can be used to create controlled-release matrices or to functionalize surfaces for enhanced biocompatibility and targeted drug interaction.[3]

However, the presence of Si-O-Si (siloxane) and C-O-C (ester) linkages renders the molecule susceptible to hydrolysis. Understanding the kinetics and pathways of this degradation is paramount for predicting material lifetime, ensuring biocompatibility of degradation products, and designing stable formulations.

The Chemistry of Siloxane Hydrolysis

The degradation of this compound in an aqueous environment is primarily governed by the cleavage of its siloxane bonds. This process is a subset of the well-understood chemistry of silane coupling agents, which typically involves hydrolysis followed by condensation.[4][5]

Fundamental Mechanism: Hydrolysis and Condensation